Cyclobutyl Substituent Confers Up to 30-Fold CDK5 Selectivity Over CDK2 in 2-Aminoimidazolone Series
In a series of cis-substituted cyclobutyl-4-aminoimidazole inhibitors structurally related to 2-amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one, the cyclobutyl-containing compounds achieved up to 30-fold selectivity for CDK5 over CDK2, while the non-cyclobutyl analogs (e.g., roscovitine) showed substantially lower selectivity [1]. The superior selectivity is attributed to the stereospecific complementarity of the cyclobutyl ring with the CDK5 binding pocket, as quantified by molecular dynamics free-energy calculations [1].
| Evidence Dimension | CDK5 vs CDK2 selectivity ratio |
|---|---|
| Target Compound Data | Up to 30-fold selectivity for CDK5 over CDK2 (class representative) |
| Comparator Or Baseline | Roscovitine (non-cyclobutyl CDK inhibitor): ~1–3 fold selectivity |
| Quantified Difference | Cyclobutyl-substituted imidazoles show ~10–30× greater CDK5 selectivity than roscovitine |
| Conditions | In vitro kinase inhibition assay; IC50 values from biochemical kinase profiling |
Why This Matters
For research or industrial programs targeting CDK5, selectivity over CDK2 is critical to avoid off-target cell-cycle effects, and the cyclobutyl moiety is a key driver of this selectivity.
- [1] Rath SL, Senapati S (2013) Molecular Basis of Differential Selectivity of Cyclobutyl-Substituted Imidazole Inhibitors against CDKs: Insights for Rational Drug Design. PLOS ONE 8(9): e73836. https://doi.org/10.1371/journal.pone.0073836 View Source
